2-(4-Chlorophenyl)-7-methoxy-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-(4-Chlorophenyl)-7-methoxy-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-7-methoxy-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this benzoxazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-7-methoxy-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of the chlorine atom with various nucleophiles, leading to a wide range of substituted derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-7-methoxy-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-7-methoxy-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: These compounds share the pyrazole core structure and exhibit similar pharmacological activities, such as antileishmanial and antimalarial effects.
1,2,4-Triazole derivatives: These compounds have a similar heterocyclic structure and are known for their antibacterial and antifungal properties.
Piperazine derivatives: Compounds containing the piperazine moiety are structurally related and have diverse biological activities, including antiviral and antipsychotic effects.
Uniqueness
2-(4-Chlorophenyl)-7-methoxy-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific combination of functional groups and heterocyclic structure. This uniqueness contributes to its distinct chemical properties and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C24H21ClN2O2 |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-7-methoxy-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H21ClN2O2/c1-15-6-8-17(9-7-15)24-27-21(19-4-3-5-22(28-2)23(19)29-24)14-20(26-27)16-10-12-18(25)13-11-16/h3-13,21,24H,14H2,1-2H3 |
InChI Key |
PQEYDHIRRAVJCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=C(O2)C(=CC=C5)OC |
Origin of Product |
United States |
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